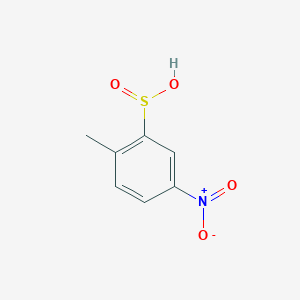

2-Methyl-5-nitrobenzenesulfinic acid

Description

Evolution of Sulfinic Acid Chemistry

The study of sulfinic acids has evolved significantly from early observations of transient species to the development of robust synthetic methods that have established them as key building blocks in modern chemistry.

Sulfenic acids (RSOH) and their derivatives were long considered highly unstable, transient intermediates in chemical reactions. nih.gov The successful synthesis and isolation of stable sulfenic acids were significant milestones, paving the way for a deeper understanding of their chemistry. nih.gov Sulfinic acids, while generally more stable than sulfenic acids, are also known for their propensity to disproportionate into the corresponding sulfonic acid and thiosulfonate. wikipedia.org

Early and foundational methods for synthesizing sulfinic acids primarily relied on two main strategies: the reduction of more stable sulfonic acid derivatives and the reaction of organometallic reagents with sulfur dioxide. wikipedia.orgresearchgate.net These approaches, while effective, often required harsh conditions, which spurred the development of milder and more versatile techniques. researchgate.net

| Foundational Synthetic Approach | Description | Typical Reagents |

| Reduction of Sulfonyl Chlorides | A common and straightforward method where a sulfonyl chloride is reduced to the corresponding sulfinate salt, which is then acidified. wikipedia.org | Zinc dust, sodium sulfite, or other reducing agents. |

| Reaction with Grignard Reagents | An organometallic approach where a Grignard reagent (R-MgX) reacts with sulfur dioxide (SO₂) to form a sulfinate. wikipedia.org | Grignard reagents, sulfur dioxide. |

| Hydrolysis of Sulfinyl Chlorides | Careful hydrolysis of a sulfinyl chloride (R-SOCl) can yield the corresponding sulfinic acid. wikipedia.org | Water, controlled conditions. |

Arylsulfinic acids and their salts (sulfinates) are highly valuable intermediates in organic synthesis. ccspublishing.org.cnacs.org They serve as versatile precursors for a wide array of sulfur-containing compounds, including sulfones, sulfonamides, and sulfoxides, which are prevalent in pharmaceuticals and agrochemicals. ccspublishing.org.cnmdpi.com Their ability to act as sources of sulfonyl radicals, sulfinates, and other sulfur-based nucleophiles or electrophiles under various catalytic conditions (transition-metal, photocatalysis, or electrocatalysis) has made them indispensable tools for chemists. ccspublishing.org.cnresearchgate.net

In materials science, the integration of the sulfonyl group (often derived from sulfinic acids) into polymer backbones is a strategy for creating materials with specific properties, such as proton-exchange membranes for fuel cells. acs.org The unique electronic and structural features of the sulfonyl group contribute to the thermal stability and ion-conductivity of these materials. mdpi.com

Inception and Early Research Pertaining to 2-Methyl-5-nitrobenzenesulfinic Acid

Direct historical reports detailing the first synthesis or study of this compound are scarce. Its existence and reactivity are inferred from the well-established chemistry of its constituent functional groups on an aromatic ring.

The chemical behavior of this compound is dictated by the electronic interplay of its substituents on the benzene (B151609) ring.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic aromatic substitution (like halogenation or further nitration) and directs incoming electrophiles to the meta position relative to itself. numberanalytics.comkhanacademy.org Conversely, it strongly activates the ring for nucleophilic aromatic substitution, stabilizing the negatively charged intermediates (Meisenheimer complexes) that form during the reaction. numberanalytics.comnih.gov

Methyl Group (-CH₃): As an electron-donating group, it activates the ring towards electrophilic substitution, directing incoming groups to the ortho and para positions.

Sulfinic Acid Group (-SO₂H): This group is also deactivating and acts as a meta-director in electrophilic substitution reactions.

In this compound, the positions on the ring are influenced by these competing effects. The strong deactivating nature of the nitro and sulfinic acid groups would make further electrophilic substitution challenging. The reactivity of the sulfinic acid moiety itself is also modulated; the electron-withdrawing nitro group enhances the acidity of the sulfinic acid proton and influences the nucleophilicity of the corresponding sulfinate anion.

While specific reports are not available, a plausible and widely used method for synthesizing arylsulfinic acids is the reduction of the corresponding arylsulfonyl chloride. Therefore, this compound could theoretically be prepared by the reduction of 2-methyl-5-nitrobenzenesulfonyl chloride. nih.gov Studies on the electrochemical reduction of various nitro-substituted benzenesulfonyl chlorides have demonstrated the formation of the corresponding nitrobenzenesulfinate anions as stable products of the reduction process. cdnsciencepub.com

The preliminary reactivity of this compound can be inferred from the known reactions of arylsulfinic acids:

Oxidation: It would readily oxidize to the more stable 2-methyl-5-nitrobenzenesulfonic acid.

Alkylation: Reaction with alkyl halides could lead to the formation of either sulfones or sulfinate esters, depending on the reaction conditions. wikipedia.org

Addition Reactions: It could undergo addition to activated alkenes and alkynes. ccspublishing.org.cn

Coupling Reactions: Palladium-catalyzed reactions have been developed for the coupling of nitroarenes with sulfinates, suggesting that under specific conditions, the nitro group itself could be replaced. acs.org

Current Research Landscape and Academic Trajectories Related to this compound

Modern research in sulfinic acid chemistry focuses on developing novel, efficient, and sustainable synthetic methodologies. ccspublishing.org.cn The use of sulfinic acids and their salts as radical precursors or as versatile synthons in reactions mediated by photocatalysis, electrocatalysis, and metal catalysis is a major area of investigation. ccspublishing.org.cnresearchgate.net These advanced methods allow for the construction of complex sulfur-containing molecules with high atom economy and functional group tolerance. ccspublishing.org.cnorganic-chemistry.org

The development of new reagents and one-pot procedures for generating sulfinates and using them in subsequent transformations is another active research frontier. acs.orgorganic-chemistry.org While this compound itself may not be a primary research target, the principles being developed for the synthesis and reaction of functionalized arylsulfinic acids are directly applicable to it and its derivatives. The broader goal is to expand the synthetic toolbox for accessing structurally diverse organosulfur compounds for applications in medicine, agriculture, and materials science.

Properties

Molecular Formula |

C7H7NO4S |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

2-methyl-5-nitrobenzenesulfinic acid |

InChI |

InChI=1S/C7H7NO4S/c1-5-2-3-6(8(9)10)4-7(5)13(11)12/h2-4H,1H3,(H,11,12) |

InChI Key |

RCDAJKSUDFEUGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 Nitrobenzenesulfinic Acid

Established Approaches to Arylsulfinic Acid Synthesis Applicable to 2-Methyl-5-nitrobenzenesulfinic Acid

General methods for the synthesis of arylsulfinic acids can be adapted for the specific preparation of this compound. These include the reduction of sulfonyl chlorides, the reaction of Grignard reagents with sulfur dioxide, and routes involving diazotization.

A primary and widely used method for the synthesis of sulfinic acids is the reduction of the corresponding sulfonyl chlorides. The precursor for this compound in this approach is 2-Methyl-5-nitrobenzenesulfonyl chloride. sigmaaldrich.comchemdad.comchemicalbook.com

The selection of the reducing agent and the reaction conditions are critical for achieving a high yield and purity of the desired sulfinic acid. Common reducing agents for this transformation include zinc dust or sodium sulfite. The reaction is typically carried out in an aqueous medium. Careful control of temperature and pH is necessary to prevent over-reduction or side reactions. For instance, the reduction of a related compound, o-nitrobenzenesulfonyl chloride, can be achieved through hydrolysis followed by reduction. orgsyn.org

Table 1: Comparison of Reducing Agents for Sulfonyl Chloride Reduction

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Zinc Dust | Acidic or neutral aqueous solution | Effective for many substrates | Heterogeneous reaction, potential for over-reduction |

| Sodium Sulfite | Aqueous solution, often with sodium bicarbonate | Mild conditions, good yields | Can be slow, requires careful pH control |

| Stannous Chloride | Acidic solution | Strong reducing agent | Can be difficult to remove tin salts |

The reaction of a Grignard reagent with sulfur dioxide is a versatile method for preparing sulfinic acids. stackexchange.com This approach involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then reacts with sulfur dioxide, followed by acidic workup to yield the sulfinic acid.

For the synthesis of this compound, the corresponding Grignard reagent, (2-methyl-5-nitrophenyl)magnesium bromide, would be required. However, the presence of the nitro group can complicate the formation of the Grignard reagent as it is susceptible to reaction with the organomagnesium compound. Therefore, this method may require protective group strategies or carefully controlled reaction conditions to be successful for this specific molecule. The use of sulfur dioxide surrogates, such as DABSO, has also been explored in modern sulfonamide synthesis, which proceeds through a sulfinate intermediate. nih.govethernet.edu.et

Table 2: Key Steps in Grignard-based Sulfinic Acid Synthesis

| Step | Description | Key Considerations |

| 1. Grignard Reagent Formation | Reaction of an aryl halide with magnesium metal in an ether solvent. | The aryl halide must be free of acidic protons. The nitro group in the target molecule is problematic. |

| 2. Reaction with Sulfur Dioxide | The Grignard reagent is added to a solution of sulfur dioxide. youtube.com | Temperature control is crucial to prevent side reactions. Anhydrous conditions are essential. |

| 3. Acidic Workup | The resulting magnesium sulfinate salt is hydrolyzed with a dilute acid. | The acid neutralizes the basic magnesium salts and liberates the free sulfinic acid. |

Diazotization of aromatic amines provides another pathway to arylsulfinic acids. This method involves the conversion of an aromatic amine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction). youtube.comyoutube.comyoutube.com

For this compound, the starting material would be 2-methyl-5-nitroaniline (B49896). This amine is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com The resulting diazonium salt is then treated with sulfur dioxide and a copper(I) salt to yield the sulfinic acid.

Grignard Reagent-Mediated Transformations with Sulfur Dioxide

Regioselective Synthesis of this compound

The regioselectivity in the synthesis of this compound is primarily determined by the starting material. The sulfonation of p-nitrotoluene is a direct route to the sulfonic acid precursor of the target molecule. prepchem.com

The sulfonation of p-nitrotoluene with oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide leads to the formation of 2-methyl-5-nitrobenzenesulfonic acid. google.com The directing effects of the methyl and nitro groups on the aromatic ring guide the incoming sulfonic acid group to the position ortho to the methyl group and meta to the nitro group. Subsequent reduction of the sulfonic acid or its corresponding sulfonyl chloride would then yield this compound.

A patent describes a process for producing 2-methyl-5-nitrophenol (B1294729) from o-toluidine (B26562) through nitration, diazotization, and hydrolysis, which highlights the control of regiochemistry in related systems. google.com Another study on the regioselective synthesis of nitro-substituted porphyrins also underscores the importance of reaction conditions and catalysts in directing substitution on an aromatic ring. epa.gov

Strategies for Introduction of the Sulfinic Acid Moiety onto Methylnitrobenzene Scaffolds

The synthesis of this compound is not typically achieved by direct sulfinylation of the parent arene, p-nitrotoluene. Instead, indirect, multi-step strategies are more common, primarily involving the creation and subsequent transformation of a related sulfur-containing functional group.

One of the most prevalent strategies involves the reduction of the corresponding sulfonyl chloride, 2-methyl-5-nitrobenzenesulfonyl chloride. This two-step approach first requires the synthesis of the sulfonyl chloride intermediate. A documented method for this is the reaction of p-nitrotoluene with chlorosulfonic acid. google.com In this reaction, p-nitrotoluene is dissolved in an organic solvent and treated with chlorosulfonic acid to yield 2-methyl-5-nitrobenzenesulfonyl chloride after workup. google.com

Once the sulfonyl chloride is obtained, it can be reduced to the target sulfinic acid. Various reducing agents are known to effect this transformation for arylsulfonyl chlorides. While specific conditions for 2-methyl-5-nitrobenzenesulfonyl chloride are not widely published, general methods often employ reagents like triphenylphosphine (B44618) or metal-based systems. researchgate.netorganic-chemistry.org For instance, phosphines are known to rapidly reduce sulfonyl chlorides to the corresponding thiols, with the sulfinic acid being an intermediate in this process. researchgate.net Careful control of reaction conditions is necessary to isolate the sulfinic acid without further reduction.

Another powerful, albeit less direct, strategy is the chlorosulfonylation of a diazonium salt, a variant of the Sandmeyer reaction first reported by Meerwein. durham.ac.uk This method begins with the diazotization of an appropriate aniline (B41778), in this case, 2-methyl-5-nitroaniline, using sodium nitrite in an acidic medium. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to generate the 2-methyl-5-nitrobenzenesulfonyl chloride, durham.ac.uk which can then be reduced as described above to furnish the desired sulfinic acid. This route offers excellent regiochemical control as the starting aniline precisely dictates the position of the resulting sulfonyl group. durham.ac.uk

Control of Ortho-Methyl and Para-Nitro Substitution Patterns During Functionalization

The specific substitution pattern of this compound, with the methyl group at C2 and the nitro group at C5 relative to the sulfinic acid at C1, is a direct consequence of the directing effects of the substituents during electrophilic aromatic substitution. The synthesis almost invariably begins with p-nitrotoluene (1-methyl-4-nitrobenzene).

During the key functionalization step, such as chlorosulfonylation with chlorosulfonic acid, the regiochemical outcome is governed by the electronic properties of the methyl (-CH₃) and nitro (-NO₂) groups already present on the benzene (B151609) ring.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. It donates electron density to the ring, stabilizing the carbocation intermediates (arenium ions) formed during electrophilic attack at the positions ortho and para to it.

Nitro Group (-NO₂): The nitro group is a strongly deactivating group and a meta-director. It withdraws electron density from the ring, destabilizing the arenium ion intermediates, particularly when the attack is at the ortho or para positions.

In the case of p-nitrotoluene, the methyl group is at position 1 and the nitro group is at position 4. The methyl group directs incoming electrophiles (like ⁺SO₂Cl) to positions C2 and C6 (both ortho). The para position (C4) is already occupied by the nitro group. The nitro group at C4 directs incoming electrophiles to positions C2 and C6 (both meta to it).

Since both the ortho-directing methyl group and the meta-directing nitro group favor substitution at the same positions (C2 and C6), the reaction proceeds with high regioselectivity. This synergistic directing effect ensures that the sulfonyl group is introduced almost exclusively at the C2 position, leading to the formation of 2-methyl-5-nitrobenzenesulfonyl chloride, the key precursor to the target sulfinic acid. google.com

Table 1: Directing Effects in the Sulfonylation of p-Nitrotoluene

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) for Electrophilic Attack |

|---|---|---|---|---|

| Methyl (-CH₃) | C1 | Activating | Ortho, Para | C2, C6 |

| Nitro (-NO₂) | C4 | Deactivating | Meta | C2, C6 |

Novel and Sustainable Synthetic Approaches for this compound

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. While not all have been specifically applied to this compound, they represent promising future strategies.

Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalytic methods offer pathways to reduce waste and improve reaction efficiency. Transition metal catalysis, in particular, has revolutionized the formation of carbon-sulfur bonds.

Transition Metal-Catalyzed Sulfinylation Reactions

Transition metal catalysis provides powerful tools for forming C-S bonds, often under milder conditions than classical methods. Palladium, copper, and cobalt catalysts are frequently used to couple aryl halides or their equivalents (like boronic acids) with various sulfur sources. researchgate.netnih.govmdpi.com

A particularly relevant development is the palladium-catalyzed denitrated coupling of nitroarenes with sulfinates. acs.org This type of reaction could theoretically enable a more direct synthesis of the target compound or related sulfones from p-nitrotoluene by coupling it with a sulfinate salt, displacing the nitro group. While this specific transformation for producing a sulfinic acid has not been detailed, the ability of palladium catalysts to mediate reactions involving both nitroarenes and sulfinates points to a potential, innovative synthetic route.

Another approach involves the coupling of an aryl halide with a source of sulfur dioxide or a sulfinate salt. For instance, a plausible catalytic route to this compound could start from 2-chloro-4-nitrotoluene, which would be coupled with a sulfinating agent like sodium dithionite (B78146) or a sulfinate salt in the presence of a suitable transition metal catalyst.

Photochemical and Electrochemical Synthesis Pathways

Photochemistry and electrochemistry offer alternative energy sources to drive chemical reactions, often providing unique reactivity and improved sustainability by reducing the need for harsh reagents.

Electrochemical Synthesis: Electro-organic synthesis is an attractive technique where reactions are driven by an electric current, often avoiding bulk chemical oxidants or reductants. acs.org Electrochemical methods have been developed for the synthesis of various organosulfur compounds. For example, the reductive cross-coupling of sulfinic acids with acyl chlorides to form thioesters proceeds electrochemically via the generation of thiyl radicals. rsc.org Furthermore, the synthesis of sulfinic esters can be achieved through the electrochemical oxidation of sulfonyl hydrazides, which forms sulfonyl radical intermediates. rsc.org These principles could be adapted to develop a direct electrochemical synthesis of arylsulfinic acids from arenes or their derivatives, potentially through a C-H functionalization mechanism or by reductive coupling involving sulfur dioxide.

Photochemical Synthesis: Photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. Metal-free photochemical methods have been developed for the direct C-H arylation of arenes using diazonium salts as radical precursors, facilitated by an organic photoredox catalyst like acridone. rsc.org A hypothetical photochemical route to this compound could involve the reaction of a diazonium salt derived from 2-methyl-5-nitroaniline with a sulfur dioxide surrogate under visible light irradiation, generating an aryl radical that is trapped to form the sulfinic acid moiety.

Solvent-Free and Environmentally Benign Methodologies

Minimizing or eliminating organic solvents is a key principle of green chemistry. Research into solvent-free reaction conditions, often aided by microwave irradiation or mechanochemistry, is gaining traction.

Solvent-Free Synthesis: Iron(III) chloride has been shown to catalyze the solvent-free sulfonylation of arenes under microwave irradiation, offering a rapid and efficient alternative to traditional methods. organic-chemistry.org While applied to sulfone synthesis, this approach could be investigated for sulfinylation. Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, is another solvent-free technique. It has been successfully used to prepare sulfonyl fluorides from stable sulfur(VI) imidazoles under solvent-free ball-milling conditions, demonstrating the potential of mechanical force to drive complex transformations. youtube.com Such solvent-free protocols significantly reduce waste and can lead to simpler product isolation.

Mechanistic Investigations of this compound Formation Reactions

Elucidation of Reaction Intermediates and Transition States

The generally accepted mechanism for electrophilic aromatic sulfonation proceeds through the formation of a positively charged intermediate known as an arenium ion or sigma (σ) complex. masterorganicchemistry.comnih.gov In the case of p-nitrotoluene sulfonation, the electrophile, which is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, attacks the electron-rich benzene ring. masterorganicchemistry.comrsc.org

Computational studies on the sulfonation of similar aromatic compounds, such as benzene and toluene, using methods like Density Functional Theory (DFT), have provided valuable insights into the nature of the intermediates and transition states. nih.govrsc.org These studies suggest that the reaction can proceed through a concerted pathway involving two molecules of SO₃, which form a cyclic transition state. nih.govrsc.org This trimolecular pathway is often energetically favored over a bimolecular reaction with a single SO₃ molecule. masterorganicchemistry.com

The transition state leading to this σ-complex involves the partial formation of the C-S bond and the disruption of the aromatic system. The energy of this transition state represents the activation barrier for the reaction. Following the formation of the σ-complex, a proton is abstracted from the sp³-hybridized carbon atom, restoring the aromaticity of the ring and yielding the final product, this compound. While specific DFT calculations for the sulfonation of p-nitrotoluene are not extensively reported in publicly available literature, the general principles derived from studies on related aromatic compounds provide a strong basis for understanding the intermediates and transition states involved.

Kinetic Studies and Reaction Profile Analysis

Kinetic studies of the sulfonation of p-nitrotoluene have been conducted to understand the reaction rates and to develop a comprehensive reaction profile. Research has shown that the reaction is highly dependent on the concentration of the sulfonating agent and the temperature.

A study on the kinetics of the sulfonation of p-nitrotoluene with oleum indicated that the reaction rate is influenced by the concentration of sulfur trioxide in the oleum. researchgate.net The reaction is generally considered to be first order with respect to the aromatic compound. researchgate.net

While detailed kinetic data specifically for the formation of this compound is limited in open literature, the general trends observed in aromatic sulfonation reactions provide a qualitative understanding. The rate of reaction is expected to increase with higher concentrations of the sulfonating agent and at elevated temperatures, although the latter can also lead to increased by-product formation.

Influence of Reaction Parameters on Yield and Purity

The yield and purity of this compound are significantly influenced by various reaction parameters, including the choice and concentration of the sulfonating agent, reaction temperature, and reaction time.

Sulfonating Agent: Both oleum (fuming sulfuric acid) and gaseous sulfur trioxide are effective sulfonating agents for p-nitrotoluene. nih.govresearchgate.net The use of oleum with a higher concentration of free SO₃ generally leads to a faster reaction rate but can also increase the formation of by-products, such as sulfones. researchgate.net The use of gaseous SO₃, often diluted with an inert gas, allows for better control of the reaction. nih.gov

Reaction Temperature: The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also promote the formation of undesirable by-products, including isomers and sulfones. researchgate.net A common temperature range for the sulfonation of p-nitrotoluene is between 100-115°C. irjet.net Operating at temperatures above this range can lead to decomposition of the product.

Reaction Time: The reaction time needs to be sufficient to ensure complete conversion of the starting material. Incomplete reactions will result in a lower yield and contamination of the product with unreacted p-nitrotoluene. Monitoring the reaction progress, for instance by checking for the disappearance of the characteristic smell of p-nitrotoluene in a test sample diluted with water, is a practical method to determine the reaction endpoint. irjet.net

By-product Formation: The primary by-products in the sulfonation of p-nitrotoluene are isomeric sulfonic acids and sulfones. The formation of the 4-methyl-2-nitrobenzenesulfonic acid isomer is generally less favored due to the deactivating effect of the nitro group. Sulfone formation, where two aromatic rings are linked by a sulfonyl group, becomes more significant at higher temperatures and with higher concentrations of the sulfonating agent. Careful control of the reaction conditions is necessary to minimize the formation of these impurities and to obtain a high purity product.

The following interactive table summarizes the influence of key reaction parameters on the yield and purity of this compound based on findings from various sources.

| Parameter | Effect on Yield | Effect on Purity | Notes |

| Sulfonating Agent Concentration | Increasing concentration generally increases the rate and can lead to higher conversion if the reaction goes to completion. | Higher concentrations, especially of free SO₃ in oleum, can increase sulfone by-product formation, thus reducing purity. | |

| Reaction Temperature | Higher temperatures increase the reaction rate, potentially leading to higher yields in a shorter time. | Excessively high temperatures can lead to decomposition of the product and increased formation of sulfone and other by-products, negatively impacting purity. researchgate.net | |

| Molar Ratio of Sulfonating Agent to p-Nitrotoluene | An excess of the sulfonating agent is typically used to drive the reaction to completion and achieve a high yield. | A large excess can increase the likelihood of side reactions, such as disulfonation or sulfone formation. | |

| Reaction Time | Sufficient reaction time is crucial to ensure high conversion of p-nitrotoluene and maximize the yield. | Prolonged reaction times at high temperatures may increase the formation of degradation products. |

Reaction Chemistry and Mechanistic Studies of 2 Methyl 5 Nitrobenzenesulfinic Acid

Reactivity Profile of 2-Methyl-5-nitrobenzenesulfinic Acid

This compound is an organic sulfur compound featuring a benzene (B151609) ring substituted with a methyl group, a nitro group, and a sulfinic acid functional group (-SO₂H). This combination of functional groups imparts a versatile reactivity profile, allowing it to participate in reactions as both a nucleophile and an electrophile. The electron-withdrawing nature of the nitro and sulfinic acid groups deactivates the aromatic ring towards electrophilic substitution, while the sulfinic acid moiety and the nitro group provide sites for nucleophilic attack and reductive transformations, respectively.

The sulfinic acid group, particularly in its deprotonated sulfinate form (Ar-SO₂⁻), is a potent nucleophile. The anion is ambident, possessing nucleophilic character at both the sulfur and oxygen atoms. Reactions with electrophiles typically occur at the soft sulfur atom, leading to the formation of a new sulfur-carbon or sulfur-heteroatom bond. nih.gov

The nucleophilic character of the 2-methyl-5-nitrobenzenesulfinate anion is most commonly demonstrated in the synthesis of sulfones. In a typical S_N2 reaction, the sulfinate anion attacks an alkyl halide, displacing the halide and forming a stable carbon-sulfur bond. This method is a general and effective route for the preparation of unsymmetrical sulfones. organic-chemistry.org

The sulfinic acid can also be oxidized to the corresponding 2-methyl-5-nitrobenzenesulfonic acid. This transformation involves the attack of an oxidizing agent on the sulfur atom, increasing its oxidation state from +4 to +6. In biological contexts, the oxidation of sulfenic acids (R-SOH) to sulfinic acids (R-SO₂H) and subsequently to sulfonic acids (R-SO₃H) is a known pathway for cysteine residues under oxidative stress. nih.govresearchgate.net

The synthesis of sulfonamides from this compound is a multi-step process. It typically requires initial conversion of the sulfinic acid to a more reactive species, such as a sulfonyl chloride. This can be achieved by first oxidizing the sulfinic acid to the corresponding sulfonic acid, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 2-methyl-5-nitrobenzenesulfonyl chloride. sigmaaldrich.com This activated intermediate readily reacts with primary or secondary amines to furnish the desired sulfonamides.

| Reaction Type | Electrophile/Reagent | Product Class | General Reaction |

| Sulfone Formation | Alkyl Halide (R-X) | Sulfone | Ar-SO₂⁻ + R-X → Ar-SO₂-R + X⁻ |

| Sulfonate Formation | Oxidizing Agent (e.g., H₂O₂) | Sulfonic Acid | Ar-SO₂H + [O] → Ar-SO₃H |

| Sulfonamide Formation | 1. [O] 2. SOCl₂ 3. Amine (R₂NH) | Sulfonamide | Ar-SO₂H → Ar-SO₃H → Ar-SO₂Cl → Ar-SO₂NR₂ |

Where Ar = 2-methyl-5-nitrophenyl

Specific kinetic and thermodynamic data for carbon-sulfur bond formation using this compound are not extensively documented in the available literature. However, the kinetics of such reactions can be understood from general principles of nucleophilic substitution. The formation of sulfones from sulfinates and alkyl halides follows second-order kinetics, typical of S_N2 reactions.

The rate of reaction is influenced by several factors:

Nucleophilicity of the Sulfinate: The nucleophilicity of the 2-methyl-5-nitrobenzenesulfinate anion is modulated by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group may slightly decrease the nucleophilicity of the sulfur atom compared to an unsubstituted benzenesulfinate.

Nature of the Electrophile: The structure of the alkyl halide plays a crucial role. The reaction is fastest with methyl and primary halides and slowest with tertiary halides due to steric hindrance. The leaving group is also important, with iodides being more reactive than bromides, which are more reactive than chlorides.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation but not the nucleophilic anion, thus increasing the reaction rate.

Studies on related compounds, such as the oxygen-18 exchange in p-toluenesulfinic acid, provide insight into the mechanistic pathways of nucleophilic substitution at a sulfinyl sulfur center, confirming that these reactions are subject to catalysis and are dependent on the nature of the nucleophiles and the leaving groups involved. oregonstate.edu

| Factor | Influence on Reaction Rate (Sulfone Formation) | Rationale |

| Electrophile Structure | Methyl > Primary > Secondary >> Tertiary | Decreased steric hindrance at the reaction center facilitates nucleophilic attack. |

| Leaving Group Ability | I⁻ > Br⁻ > Cl⁻ | Weaker C-X bond and better stabilization of the leaving anion increase the rate. |

| Solvent Polarity | Polar Aprotic > Polar Protic | Polar aprotic solvents enhance the nucleophilicity of the sulfinate anion. |

| Concentration | Rate increases with reactant concentration | The reaction follows second-order kinetics: Rate = k[ArSO₂⁻][R-X]. |

While the sulfinate anion is primarily nucleophilic, the this compound molecule possesses electrophilic centers that can react with nucleophiles. The sulfur atom of the sulfinic acid can act as an electrophile, particularly when protonated or activated. However, the most significant site for electrophilic reactivity involving external nucleophiles is the nitro group.

The nitro group (-NO₂) on the aromatic ring is a powerful electrophile and is readily susceptible to reduction by a variety of reagents. This transformation is one of the most important reactions of nitroaromatic compounds. The reduction of this compound would yield 2-methyl-5-aminobenzenesulfinic acid. This reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, but the final product is typically the corresponding amine.

Commonly employed reducing systems include:

Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).

Metals in acidic solution (e.g., tin (Sn), iron (Fe), or zinc (Zn) in hydrochloric acid).

Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄).

The reduction of the nitro group is generally chemoselective and can be performed without affecting the sulfinic acid moiety under appropriate conditions. The resulting aminobenzenesulfinic acid is a valuable bifunctional molecule for further synthetic transformations.

| Reducing System | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | 2-Methyl-5-aminobenzenesulfinic acid |

| Metal in Acid | Fe, HCl (or Sn, HCl) | 2-Methyl-5-aminobenzenesulfinic acid |

| Dithionite Reduction | Na₂S₂O₄ | 2-Methyl-5-aminobenzenesulfinic acid |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry and typically involve conjugated π-electron systems.

There is no significant evidence in the scientific literature to suggest that this compound participates directly in pericyclic or cycloaddition reactions. The molecule lacks the necessary structural features, such as a conjugated diene or a reactive dienophile, that are characteristic of reactants in common pericyclic processes like the Diels-Alder reaction. The sulfinic acid group does not function as a typical component in these concerted transformations. Therefore, its involvement in such reaction pathways is considered highly unlikely under standard thermal or photochemical conditions.

Electrophilic Reactivity: Interactions with Nucleophilic Species

Redox Chemistry of the Sulfinic Acid Moiety

The sulfur atom in the sulfinic acid group of this compound exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction. These redox pathways offer routes to a variety of other sulfur-containing functional groups.

Oxidation Pathways: Synthesis of Sulfonic Acids and Related Oxidized Forms

The oxidation of the sulfinic acid moiety to a sulfonic acid is a common and important transformation. This process involves the conversion of the sulfur(IV) center to a more highly oxidized sulfur(VI) state.

The oxidation of the analogous compound, 2-methyl-5-nitrobenzenesulfonic acid, to 2-carboxy-5-nitrobenzenesulfonic acid provides insights into effective oxidizing agents for this class of molecules. Reagents such as hot, basic potassium permanganate (B83412) solution and sodium hypochlorite (B82951) in the presence of metal hydroxides or carbonates have been successfully employed. google.com For instance, the oxidation of 2-methyl-5-nitrobenzenesulfonic acid has been carried out using aqueous sodium hypochlorite in the presence of potassium hydroxide (B78521) and potassium carbonate at elevated temperatures (85-104°C). google.com Another procedure involves the use of sodium hypochlorite with potassium hydroxide at a controlled temperature of 65°C. google.com The choice of oxidizing agent and reaction conditions is critical to achieve the desired transformation efficiently and to minimize side reactions.

The following table summarizes typical oxidizing agents and conditions used for the oxidation of related aromatic sulfur compounds.

| Oxidizing Agent | Co-reagent/Catalyst | Temperature (°C) | Notes |

| Sodium Hypochlorite (NaOCl) | Potassium Hydroxide (KOH), Potassium Carbonate (K2CO3) | 85 - 104 | Used for the oxidation of the methyl group in 2-methyl-5-nitrobenzenesulfonic acid. google.com |

| Sodium Hypochlorite (NaOCl) | Potassium Hydroxide (KOH) | 65 | Controlled oxidation of the methyl group in 2-methyl-5-nitrobenzenesulfonic acid. google.com |

| Potassium Permanganate (KMnO4) | Basic conditions | Hot | Mentioned as a reagent for the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. google.com |

| Nitric Acid (HNO3) | - | 130 - 220 | Mentioned as a reagent for the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. google.com |

The mechanism of oxidation of sulfinic acids to sulfonic acids generally involves the attack of an electrophilic oxygen species from the oxidizing agent on the nucleophilic sulfur atom of the sulfinic acid. In the case of hypochlorite oxidation, hypochlorous acid (HOCl) is often the active oxidizing species. The reaction is believed to proceed through a sulfonyl chloride intermediate (ArSO2Cl), which is then hydrolyzed to the sulfonic acid. The rate of reaction between aryl sulfinates and hypochlorous acid can be nearly diffusion-controlled.

The general steps for the oxidation of an arylsulfinic acid with hypochlorite can be summarized as:

Protonation of hypochlorite to form the more reactive hypochlorous acid.

Nucleophilic attack of the sulfinate anion on the electrophilic chlorine of hypochlorous acid, leading to the formation of a sulfonyl chloride intermediate.

Hydrolysis of the sulfonyl chloride to yield the final sulfonic acid.

Reduction Pathways: Formation of Thiols, Disulfides, and Sulfides

The reduction of the sulfinic acid group provides a pathway to lower oxidation state sulfur compounds such as thiols, disulfides, and sulfides. Concurrently, the nitro group on the aromatic ring is also susceptible to reduction, which can lead to a variety of products depending on the reagents and conditions employed.

A system composed of triphenylphosphine (B44618) and iodine has been shown to be effective for the one-pot reduction of arenesulfonic acids to the corresponding arenethiols. google.com This method is also applicable to the reduction of sulfinic acids. google.com The reaction proceeds smoothly in a solvent like benzene under reflux conditions, with iodine acting as a catalyst. google.com

Simultaneously, the nitro group can be reduced to an amino group using various methods, including catalytic hydrogenation (e.g., with H2/Pd) or dissolving metal reductions (e.g., using Fe or Sn in the presence of acid). byjus.comwikipedia.org The choice of reducing agent is crucial for achieving chemoselectivity, i.e., selectively reducing one functional group over the other. For instance, to reduce the nitro group while preserving the sulfinic acid, milder reducing agents might be employed. Conversely, strong reducing conditions would likely affect both functional groups.

Substitution Reactions Involving the Aromatic Ring and Substituents

The aromatic ring of this compound is activated and directed by its substituents in electrophilic and nucleophilic aromatic substitution reactions. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and sulfinic acid groups determines the position and feasibility of substitution.

In electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. The methyl group is an activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. msu.eduyoutube.com The sulfinic acid group is also generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the sulfur-oxygen bonds. youtube.com Therefore, the position of an incoming electrophile will be a result of the combined influence of these groups. Given the strong deactivating nature of the nitro and sulfinic acid groups, electrophilic substitution on this ring would be significantly slower than on benzene itself.

Nucleophilic aromatic substitution (SNA) is also a possibility, particularly due to the presence of the strongly electron-withdrawing nitro group. wikipedia.orglumenlearning.comchemistrysteps.comnih.govlibretexts.org For SNA to occur readily via an addition-elimination mechanism, a good leaving group is typically required, and the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglumenlearning.com In the case of this compound, if a suitable leaving group were present at a position ortho or para to the nitro group, nucleophilic attack would be facilitated. The nitro group would stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglumenlearning.com

Nucleophilic Aromatic Substitution (SNAr) at the Nitro Group

The nitro group in nitroaromatic compounds is generally a poor leaving group in nucleophilic aromatic substitution (SNA) reactions. For a nucleophile to replace the nitro group, the reaction typically requires highly activating conditions and a strong nucleophile. The presence of the electron-withdrawing sulfinic acid group, particularly at the meta position relative to the nitro group, does not significantly stabilize the Meisenheimer complex that would form during a nucleophilic attack at the nitro-bearing carbon. Therefore, direct SNAr at the nitro group of this compound is considered to be an unfavorable process.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the combined directing effects of the three substituents.

The directing effects of the substituents on the benzene ring are as follows:

Methyl group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive effect.

Nitro group (-NO₂): A strongly deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects. wikipedia.orgrsc.org

Sulfinic acid group (-SO₂H): A deactivating, meta-directing group due to its electron-withdrawing nature.

Considering the positions of the existing groups (methyl at C2, nitro at C5), the potential sites for electrophilic attack are C3, C4, and C6.

Attack at C4: This position is ortho to the deactivating nitro group and meta to the activating methyl group and the deactivating sulfinic acid group.

Attack at C6: This position is ortho to the activating methyl group and meta to the deactivating nitro and sulfinic acid groups.

Attack at C3: This position is ortho to the deactivating sulfinic acid group and meta to the activating methyl group and the deactivating nitro group.

Radical Substitution Pathways

Information regarding radical substitution reactions specifically involving this compound is not available in the surveyed literature. In general, nitroaromatic compounds can undergo radical reactions, often initiated by reduction of the nitro group to form a radical anion. rsc.orgrsc.org The subsequent reactivity would depend on the specific radical species and reaction conditions. However, without experimental data, any proposed radical substitution pathway for this particular compound remains speculative.

Derivatization and Functionalization Strategies of this compound

The functional groups of this compound offer several possibilities for derivatization, although specific examples for this compound are not documented.

Synthesis of Esters, Anhydrides, and Salts

Esters: Arenesulfinic acids can be esterified, though the methods differ from those for carboxylic acids. Reaction with alcohols in the presence of a coupling agent or conversion to a sulfinyl chloride followed by reaction with an alcohol are common strategies for synthesizing sulfinate esters. thieme-connect.deresearchgate.net

Anhydrides: The formation of sulfinic anhydrides is generally less common and they are often unstable. No specific methods for the preparation of 2-methyl-5-nitrobenzenesulfinic anhydride (B1165640) have been reported.

Salts: As an acid, this compound will react with bases to form salts. The reaction with a stoichiometric amount of a suitable inorganic base, such as sodium hydroxide or potassium carbonate, in a suitable solvent would be expected to yield the corresponding salt. youtube.comyoutube.comrsc.org

The following table outlines the general reactions for the formation of these derivatives, which are expected to be applicable to this compound.

| Derivative | General Reactants | Expected Product Structure |

| Ester | This compound + Alcohol (R'-OH) | |

| Salt | This compound + Base (e.g., NaOH) |

Formation of Chiral Derivatives for Asymmetric Synthesis

Chiral sulfinyl compounds are valuable in asymmetric synthesis, serving as chiral auxiliaries or catalysts. researchgate.netnih.govacs.org The synthesis of chiral derivatives of this compound could potentially be achieved by reacting it with a chiral alcohol to form diastereomeric sulfinate esters, which could then be separated. Alternatively, asymmetric oxidation of a corresponding sulfide (B99878) could yield an enantiomerically enriched sulfoxide (B87167). However, no literature has been found describing the synthesis or application of chiral derivatives of this compound in asymmetric synthesis.

Polymerization Reactions Utilizing this compound Derivatives

While this compound itself is not a typical monomer for polymerization, its derivatives can be functionalized to participate in polymerization reactions. For instance, the corresponding amino derivative, 2-methyl-5-aminobenzenesulfonamide, which can be synthesized from 2-methyl-5-nitrobenzenesulfonyl chloride, presents opportunities for polycondensation reactions. rsc.org Aromatic polyamides, known for their thermal stability and mechanical strength, are commonly synthesized through the polycondensation of aromatic diamines with aromatic diacid chlorides. nih.govmdpi.com

A plausible polymerization pathway involves the reaction of a diamino derivative of the core molecule with a suitable dicarboxylic acid chloride. For example, if 2-methyl-5-aminobenzenesulfonamide were to be used as a monomer, it could potentially react with a diacid chloride like terephthaloyl chloride in a polycondensation reaction. In this scenario, the amino group of the sulfonamide would react with the acid chloride group to form an amide linkage, resulting in a polyamide. The synthesis of aromatic polyamides is often carried out in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP). mdpi.commdpi.com

Another potential route for polymerization could involve vinyl derivatives. The synthesis of polymers from vinylsulfonic acid and its derivatives through radical polymerization is a known process. rsc.orggoogle.com If a vinyl group were introduced into the this compound structure, the resulting monomer could undergo radical polymerization to form a polysulfinic acid derivative.

The following table outlines a hypothetical polycondensation reaction for a derivative of this compound.

Table 1: Hypothetical Polycondensation Reaction

| Monomer 1 | Monomer 2 | Polymer Type | Linkage |

|---|

Intra- and Intermolecular Interactions Influencing Reactivity

The reactivity of the sulfinic acid group in this compound is significantly influenced by the electronic effects of the methyl and nitro substituents on the benzene ring. These effects are a combination of induction and resonance.

The nitro group (-NO2) at the meta position is a strong electron-withdrawing group, primarily through its resonance and inductive effects. lumenlearning.comminia.edu.eg It deactivates the benzene ring towards electrophilic attack by withdrawing electron density, which in turn increases the acidity of the sulfinic acid group. lumenlearning.comminia.edu.eg The partial positive charge induced at the ortho and para positions relative to the nitro group makes the ring less nucleophilic. libretexts.org

Table 2: Electronic Effects of Substituents

| Substituent | Position | Electronic Effect | Influence on Acidity |

|---|---|---|---|

| -CH3 | ortho | Electron-donating (Inductive) | Decreases |

The presence of the methyl group at the ortho position to the sulfinic acid group introduces significant steric hindrance. This "ortho effect" can force the sulfinic acid group to twist out of the plane of the benzene ring. mdpi.com This non-planar conformation can have several consequences for the molecule's reactivity.

Firstly, the reduced planarity can disrupt the π-orbital overlap between the sulfinic acid group and the aromatic ring, potentially altering its electronic properties and reactivity. Secondly, the steric bulk of the methyl group can physically obstruct the approach of reactants to the sulfinic acid group, thereby slowing down reaction rates. minia.edu.eg

Conformational analysis of related substituted nitroanilines, such as 2-methyl-5-nitroaniline (B49896), has shown that the molecule is approximately planar, but with slight dihedral angles between the functional groups and the aromatic ring. core.ac.uk In the case of this compound, the larger size of the sulfinic acid group compared to an amino group would likely lead to more pronounced steric interactions and a greater deviation from planarity. Studies on ortho-substituted benzenesulfonic acids have highlighted the existence of multiple conformers due to the rotation of the sulfonic acid group. mdpi.com The relative energies of these conformers are influenced by both steric and electronic factors.

Hydrogen bonding plays a crucial role in the reactivity and solid-state structure of this compound and its derivatives. Sulfinic acids are known to be strong hydrogen bond donors and can self-associate to form hydrogen-bonded dimers. rsc.orgrsc.org This self-association can retard reaction rates by reducing the availability of the labile hydrogen atom of the sulfinic acid group. rsc.org

In the solid state, derivatives such as 2-methyl-5-nitrobenzenesulfonamide (B103893) exhibit extensive intermolecular hydrogen bonding. nih.gov X-ray diffraction studies have revealed that molecules are linked by N-H···O hydrogen bonds between the amino and sulfonyl groups, forming chain-like structures. nih.govresearchgate.net

The sulfinic acid group itself can act as both a hydrogen bond donor (through the -OH group) and an acceptor (through the oxygen atoms). The formation of intramolecular hydrogen bonds is also a possibility, especially in ortho-substituted derivatives, which can significantly affect the acidity and reactivity of the compound. mdpi.comnih.gov For instance, in ortho-substituted benzenesulfonic acids, the sulfonic acid group can participate in intramolecular hydrogen bonds as either a donor or an acceptor, influencing its deprotonation energy. mdpi.comnih.gov The interplay between intra- and intermolecular hydrogen bonding can dictate the supramolecular assembly and ultimately the macroscopic properties of the material. nih.gov

Table 3: Hydrogen Bonding in 2-Methyl-5-nitrobenzenesulfonamide Crystal Structure

| Hydrogen Bond | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| N-H···O | N3-H1N···O4 | 0.83 | 2.27 | 3.055 | 158 |

| N-H···O | N3-H2N···O4 | 0.89 | 2.30 | 3.107 | 150 |

| N-H···O | N3-H2N···O3 | 0.89 | 2.40 | 2.893 | 115 |

Data from a study on the crystal structure of 2-methyl-5-nitrobenzenesulfonamide. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Methyl 5 Nitrobenzenesulfinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. For 2-Methyl-5-nitrobenzenesulfinic acid, a combination of one-dimensional and multi-dimensional NMR experiments would be required for a complete assignment of proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proton/Carbon Correlation

To unravel the precise connectivity of atoms, two-dimensional (2D) NMR experiments are essential.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlations between the protons on the aromatic ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular skeleton. For instance, correlations from the methyl protons to the aromatic ring carbons would be observed, confirming the position of the methyl group relative to the other substituents.

A hypothetical table of expected NMR correlations is presented below, based on the known structure of the compound.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| H3 | H4 | C3 | C2, C4, C5 |

| H4 | H3, H6 | C4 | C2, C5, C6 |

| H6 | H4 | C6 | C1, C2, C5, C-Methyl |

| CH₃ | None | C-Methyl | C1, C2, C6 |

Solid-State NMR for Polymorphic Analysis and Crystal Structure Probing

For compounds that exist as crystalline solids, solid-state NMR (ssNMR) can provide valuable information that is not accessible from solution-state NMR. It can be used to study polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. ssNMR could be used to identify and characterize different crystalline forms of this compound, should they exist.

Dynamic NMR for Conformational Equilibrium Studies

Dynamic NMR (DNMR) techniques are used to study the rates and thermodynamics of conformational changes in molecules, such as bond rotations. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C-S bond, providing insight into the conformational preferences of the sulfinic acid group relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular and Fragment Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and for deducing structural features.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of the parent ion, confirming the molecular formula of this compound as C7H7NO4S. This technique would be the definitive method to distinguish it from its sulfonic acid analogue (C7H7NO5S).

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| This compound | C7H7NO4S | 201.0096 |

| 2-Methyl-5-nitrobenzenesulfonic acid | C7H7NO5S | 217.0045 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule, offering robust structural confirmation. The fragmentation pathways would be expected to involve characteristic losses of the nitro group (NO₂) and the sulfinic acid group or parts thereof (e.g., SO₂, OH). Analyzing these pathways would allow for the confirmation of the substitution pattern on the benzene (B151609) ring.

While the specific experimental data for this compound remains elusive, the analytical framework described herein represents the standard and necessary approach for its complete and unambiguous structural characterization. The generation of such data would be a valuable contribution to the field of synthetic and analytical chemistry.

Ion Mobility-Mass Spectrometry for Isomer Differentiation and Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). nih.gov This capability is particularly valuable for differentiating between isomers and gaining insights into the conformational landscape of a molecule. For this compound, IM-MS can distinguish it from its structural isomers, such as 3-Methyl-5-nitrobenzenesulfinic acid or 4-Methyl-3-nitrobenzenesulfinic acid, which have identical masses but different spatial arrangements. The different arrangements of the methyl, nitro, and sulfinic acid groups on the benzene ring result in distinct collision cross-sections (CCS) in the gas phase, allowing for their separation and individual identification. copernicus.org

While specific experimental IM-MS studies on this compound are not widely published, predicted CCS values can be calculated. These theoretical values provide an estimation of the ion's rotationally averaged cross-sectional area and are instrumental in preliminary identification. The predicted CCS values for various adducts of 2-Methyl-5-nitrobenzenesulfonic acid (a closely related compound for which data is available) are presented in the table below, illustrating the type of data obtained from such analyses. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 218.01177 | 138.8 |

| [M+Na]⁺ | 239.99371 | 147.3 |

| [M-H]⁻ | 215.99721 | 142.1 |

| [M+NH₄]⁺ | 235.03831 | 156.3 |

| [M+K]⁺ | 255.96765 | 140.6 |

This table presents predicted Collision Cross Section (CCS) values for adducts of the related compound 2-methyl-5-nitrobenzenesulfonic acid, calculated using CCSbase. uni.lu

Furthermore, IM-MS can provide insights into the conformational flexibility of the sulfinic acid group (-SO₂H) relative to the benzene ring. Different conformers, if stable enough in the gas phase, would present slightly different CCS values, leading to the observation of multiple peaks or a broadened peak in the ion mobilogram.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule and studying intermolecular interactions.

S-OH Group: The O-H stretching vibration of the sulfinic acid group is typically observed as a broad band in the IR spectrum in the range of 2500-3300 cm⁻¹, with the broadness arising from hydrogen bonding. The S=O stretching vibration is expected to appear as a strong absorption between 1050 and 1200 cm⁻¹.

NO₂ Group: The nitro group gives rise to two distinct and strong stretching vibrations in the IR spectrum: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. spectroscopyonline.com

Ar-H Group: The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring, are expected in the 700-900 cm⁻¹ region.

CH₃ Group: The methyl group will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the methyl group typically appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S-OH | O-H Stretch | 2500-3300 (broad) |

| S=O Stretch | 1050-1200 | |

| NO₂ | Asymmetric Stretch | 1500-1570 |

| Symmetric Stretch | 1300-1370 | |

| Ar-H | C-H Stretch | 3050-3150 |

| C-H Out-of-plane Bend | 700-900 | |

| CH₃ | C-H Stretch | 2850-3000 |

| C-H Bend | ~1450, ~1375 |

The presence of the sulfinic acid group (-SO₂H) makes this compound a potent hydrogen bond donor and acceptor. youtube.com Vibrational spectroscopy is highly sensitive to the effects of hydrogen bonding. In the solid state, strong intermolecular hydrogen bonds between the sulfinic acid groups can lead to the formation of dimers or polymeric chains. nih.govkau.edu.sa This is typically observed in the IR spectrum as a significant broadening and red-shifting (to lower wavenumbers) of the O-H stretching band. The position and shape of this band can provide detailed information about the strength and nature of the hydrogen bonding network. The nitro group's oxygen atoms can also act as hydrogen bond acceptors, potentially leading to more complex hydrogen bonding motifs.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov

A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This includes the planarity of the benzene ring, the orientation of the methyl and nitro substituents, and the geometry of the sulfinic acid group.

Furthermore, the analysis of the crystal structure would elucidate the packing of the molecules in the unit cell. This reveals the nature and geometry of intermolecular interactions, such as the hydrogen bonding network discussed previously, as well as other non-covalent interactions like π-π stacking between aromatic rings, which are crucial for the stability of the crystal lattice. nih.govkau.edu.sa While a specific crystal structure for this compound is not publicly available in databases like the Cambridge Structural Database (CSD), analysis of related sulfonated aromatic compounds often reveals dimeric structures formed through hydrogen bonds between the acid groups. nih.govresearchgate.netcam.ac.ukcam.ac.uk

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a primary tool for identifying and distinguishing between different polymorphic forms, each of which will produce a unique diffraction pattern. While there are no specific reports on the polymorphism of this compound, many substituted aromatic compounds are known to exhibit this phenomenon. cam.ac.uk A systematic screening for polymorphs would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of investigation. By co-crystallizing this compound with other molecules (co-formers) capable of complementary hydrogen bonding, it may be possible to create novel solid forms with tailored properties. X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize its structure.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. rsc.org When a molecule absorbs UV or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. rsc.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups responsible for the absorption. The UV-Vis spectrum provides valuable information by plotting absorbance against wavelength, typically within the 190-900 nm range. rsc.org

The UV-Vis spectrum of this compound is primarily determined by the chromophores within its structure: the nitrated benzene ring. The key electronic transitions expected to occur are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). libretexts.org These transitions involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to unoccupied antibonding (π*) orbitals. libretexts.org

The benzene ring itself is a significant chromophore, exhibiting strong π → π* transitions. The nitro group (-NO₂) is also a powerful chromophore and an electron-withdrawing group. It possesses both non-bonding electrons on its oxygen atoms and a π-system, allowing for both n → π* and π → π* transitions. uomustansiriyah.edu.iq The conjugation of the nitro group with the benzene ring lowers the energy required for the π → π* transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted benzene. uomustansiriyah.edu.iq The methyl and sulfinic acid groups, while not primary chromophores in the UV-Vis range, act as auxochromes, modifying the absorption characteristics of the benzene ring.

The expected electronic transitions for this compound are detailed in the table below.

Table 1: Theoretical Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region (nm) | Intensity |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. uomustansiriyah.edu.iq | Aromatic ring conjugated with nitro group | 200 - 400 | High |

| n → π | Promotion of an electron from a non-bonding orbital (on the oxygen of the nitro group) to a π antibonding orbital. uomustansiriyah.edu.iq | Nitro group (-NO₂) | > 300 | Low |

Hyphenated Techniques for Comprehensive Characterization and Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for confirming the compound's identity, assessing its purity, and analyzing complex reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound, a non-volatile and polar compound. A common approach involves reverse-phase High-Performance Liquid Chromatography (HPLC) for separation. For MS-compatible methods, a mobile phase containing solvents like acetonitrile (B52724) and water with an acidic modifier such as formic acid is used. sielc.com The mass spectrometer provides highly sensitive and selective detection, allowing for precise mass determination and structural elucidation through fragmentation analysis. Analysis of this compound using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QFT) in negative ion mode shows a precursor ion [M-H]⁻ at m/z 215.9972.

Both GC-MS and LC-MS are vital for impurity profiling. During the synthesis of this compound, several impurities can arise, including unreacted starting materials (e.g., p-nitrotoluene), regioisomers, and by-products from side reactions, such as sulfone formation. google.com GC-MS is effective for identifying volatile or semi-volatile impurities and can be used to detect potential genotoxic impurities like alkyl sulfonate esters that may be present at trace levels. shimadzu.comresearchgate.net LC-MS is ideal for separating and identifying non-volatile impurities and isomers that are structurally very similar to the main compound. sielc.com The analysis of crude reaction mixtures by these techniques is essential for optimizing reaction conditions and ensuring the purity of the final product. researchgate.net

Table 2: LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Precursor Type | Fragmentation Mode | Key Fragment Ions (m/z) | Tentative Formula of Fragment |

| 215.9972 | [M-H]⁻ | HCD | 80.9652 | HO₃S⁻ |

| 215.9972 | [M-H]⁻ | HCD | 79.9574 | O₃S⁻ |

| Data sourced from MassBank record for this compound. |

Table 3: Potential Impurities in this compound and Suitable Analytical Techniques

| Potential Impurity | Chemical Formula | Common Source | Recommended Analytical Technique |

| p-Nitrotoluene | C₇H₇NO₂ | Unreacted starting material google.com | GC-MS |

| 4-Nitrotoluene-2-sulfonic acid | C₇H₇NO₅S | Isomeric by-product | LC-MS |

| p-Nitrotoluene sulfone | C₁₄H₁₂N₂O₆S | By-product of sulfonation google.com | LC-MS |

| Methyl p-toluenesulfonate | C₈H₁₀O₃S | Potential genotoxic impurity | GC-MS orientjchem.org |

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Nitrobenzenesulfinic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are pivotal in elucidating the electronic structure and molecular properties of 2-Methyl-5-nitrobenzenesulfinic acid. These computational methods provide insights into the molecule's geometry, energy, and reactivity at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method utilized to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311+G(d,p), can determine bond lengths, bond angles, and dihedral angles. This level of theory is effective for calculating the charge distribution and frontier molecular orbitals. The optimization process minimizes the total energy of the molecule, providing a theoretical model of its structure.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.80 Å |

| S-O Bond Length (S=O) | ~1.45 Å |

| S-O Bond Length (S-OH) | ~1.65 Å |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Length | ~1.22 Å |

| C-S-O Angle | ~106° |

| O-S-O Angle | ~115° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the electron-withdrawing nitro group (-NO2) and the sulfinic acid group (-SO2H) significantly influence the electron density distribution across the benzene (B151609) ring. The HOMO is expected to be localized primarily on the benzene ring and the sulfinic acid group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated around the nitro group, given its strong electron-accepting nature. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the positions influenced by the nitro group and electrophilic attack at other ring positions.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: This data is hypothetical and intended to illustrate the expected output from a HOMO-LUMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack.

In this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the nitro and sulfinic acid groups, indicating these as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the sulfinic acid group would exhibit a strong positive potential, making it acidic. The aromatic ring would display a more complex potential distribution due to the competing electronic effects of the methyl (electron-donating) and nitro (electron-withdrawing) groups. The nitro group's deactivating effect would create regions of lower electron density on the ring.

Reaction Pathway and Mechanism Elucidation Using Computational Methods

Computational methods are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. Computational methods can locate the geometry of the transition state and calculate its energy.

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the located transition state indeed connects the reactants and products. The IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, ideally leading to the reactant and product energy minima. This analysis provides a detailed picture of the molecular transformations occurring during the reaction. For a reaction involving this compound, such as its oxidation or reduction, IRC analysis would reveal the specific bond-breaking and bond-forming events.

Prediction of Reaction Energy Barriers and Kinetic Parameters

The energy difference between the reactants and the transition state is the activation energy barrier. This barrier is a critical factor in determining the rate of a chemical reaction. A higher energy barrier corresponds to a slower reaction rate. DFT calculations can provide reliable estimates of these energy barriers.

From the calculated energy barrier and other properties of the transition state, it is possible to estimate kinetic parameters such as the rate constant using transition state theory. While specific computational studies on the reaction kinetics of this compound are not detailed in the provided search results, the theoretical framework is well-established for predicting such parameters for a wide range of chemical reactions. For instance, in a related compound, the activation barrier for the nitration of 2-Methyl-5-nitrobenzenesulfonic acid was calculated to be 25.3 kcal/mol.

Solvation Effects on Reaction Pathways and Equilibria

The chemical reactivity and equilibrium position of reactions involving this compound are significantly influenced by the solvent environment. Computational models, particularly those combining quantum mechanics with continuum solvation models (like the Polarization Continuum Model - PCM) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are instrumental in elucidating these effects.

Solvation models are critical for accurately predicting reaction barriers and thermodynamic stabilities in solution. For a polar molecule like this compound, with its hydrophilic sulfinic acid group and lipophilic nitrotoluene moiety, the choice of solvent will dictate the stabilization of reactants, transition states, and products.